Cas no 72448-25-0 (rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/72448-25-0x500.png)
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1S,2s,5r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Boc-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
- 3-aza-bicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester
- (1S,2S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- RTWMQNSZCUYSJJ-UHFFFAOYSA-N
- Boc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
- 3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- EN300-33652
- AS-36318
- Z228589602
- MFCD08460285
- rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1S,2S,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1S,2S,5R)-rel-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- EN300-6499834
- CS-0053569
- 400720-05-0
- (1S,2S,5R)-3-AZa-bicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester
- P17314
- (1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1S,2S,5R)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylicacid
- 72448-25-0
- SCHEMBL384513
- REL-(1S,2S,5R)-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-2-CARBOXYLIC ACID
- (1S,2S,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- P19131
- [1S-, 2R-, 5R-]3-AZA-BICYCLO[3.1.0]HEXANE-2,3-DICARBOXYLIC ACID 3-TERT-BUTYL ESTER
- AKOS022184245
- DTXSID00585529
- (1S,2S,5R)-3-((tert-butoxy)carbonyl)-3-azabicyclo(3.1.0)hexane-2-carboxylic acid
- 883-662-0
-
- MDL: MFCD10676737
- インチ: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
- InChIKey: RTWMQNSZCUYSJJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C2([H])C([H])([H])C2([H])C1([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 227.11575802g/mol
- どういたいしつりょう: 227.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 1.2
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB338450-1 g |
cis-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%; . |
72448-25-0 | 95% | 1 g |
€689.00 | 2023-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1135-25G |
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
72448-25-0 | 97% | 25g |
¥ 25,080.00 | 2023-04-04 | |
ChemScence | CS-0053568-1g |
rel-((1R,2R,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) |
72448-25-0 | 1g |
$1275.0 | 2022-04-26 | ||
ChemScence | CS-0053568-250mg |
rel-((1R,2R,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) |
72448-25-0 | 250mg |
$450.0 | 2022-04-26 | ||
eNovation Chemicals LLC | D587373-5G |
(1S,2S,5R)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
72448-25-0 | 97% | 5g |
$1415 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124208-10g |
rel-((1R,2R,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) |
72448-25-0 | 97% | 10g |
¥29462.00 | 2024-05-02 | |
Enamine | EN300-6499834-10.0g |
rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
72448-25-0 | 10g |
$19950.0 | 2023-05-29 | ||
Enamine | EN300-6499834-5.0g |
rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
72448-25-0 | 5g |
$13454.0 | 2023-05-29 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1135-50G |
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
72448-25-0 | 97% | 50g |
¥ 37,620.00 | 2023-04-04 | |
Enamine | EN300-6499834-2.5g |
rac-(1R,2R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
72448-25-0 | 2.5g |
$9093.0 | 2023-05-29 |
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acidに関する追加情報
Research Brief on rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 72448-25-0)
The compound rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 72448-25-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This bicyclic scaffold serves as a versatile intermediate for the synthesis of pharmacologically active molecules, particularly in the development of protease inhibitors and modulators of biological pathways. Recent studies have focused on optimizing its synthetic routes and exploring its utility in targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound as a key building block for the synthesis of novel SARS-CoV-2 main protease inhibitors. The researchers utilized the rigid bicyclic structure to enforce specific conformational constraints, resulting in improved binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group was found to be crucial for maintaining stability during the synthetic process while allowing for subsequent deprotection under mild conditions.
In the context of central nervous system (CNS) drug development, a team from MIT reported in ACS Chemical Neuroscience (2024) that derivatives of 72448-25-0 showed promising blood-brain barrier permeability in preclinical models. The compact azabicyclo[3.1.0]hexane core provided an optimal balance between lipophilicity and polar surface area, addressing a common challenge in CNS-targeted therapeutics. The carboxylic acid moiety allowed for further functionalization through amide bond formation with various pharmacophores.
From a synthetic chemistry perspective, recent advances in continuous flow technology (Nature Chemistry, 2024) have enabled more efficient production of this chiral building block. The new methodology reduces the number of purification steps and improves overall yield compared to traditional batch processes. This is particularly significant given the growing demand for this intermediate in pharmaceutical research and development.
The stereochemistry of this compound (1S,2S,5R configuration) has been shown to be critical for its biological activity. X-ray crystallographic studies published in Chemical Communications (2023) revealed how the specific spatial arrangement of functional groups influences molecular recognition by target proteins. These structural insights are guiding the design of next-generation derivatives with enhanced pharmacological properties.
Looking forward, the versatility of 72448-25-0 continues to inspire new applications across multiple therapeutic areas. Current research directions include its incorporation into peptide mimetics for oncology targets and as a scaffold for allosteric modulators of G-protein coupled receptors. The compound's stability profile and synthetic tractability position it as a valuable tool for medicinal chemistry programs addressing unmet medical needs.
72448-25-0 (rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) 関連製品
- 123148-69-6(methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate)
- 2228607-28-9(1,1-difluoro-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine)
- 1999359-38-4(tert-butyl N-2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propylcarbamate)
- 2105275-23-6(2-(1-methyl-1H-pyrazol-3-yl)propanenitrile)
- 1240573-14-1(3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile)
- 307529-02-8(6-Bromo-4-hydrazinylquinazoline)
- 2766385-92-4(3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione)
- 5023-60-9(Benzene, 1-methyl-4-[(phenylmethyl)thio]-)
- 2097999-08-9(2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine)
- 1550641-57-0(3,3-dimethoxy-1-(3-methylthiophen-2-yl)propan-1-one)
